

# Analytical Methods for the Quantification of Bilastine and Linagliptine

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## Compound of Interest

Compound Name: *Linetastine*

Cat. No.: *B012748*

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A Note on the Analyte: The initial request specified "**Linetastine**." As extensive searches revealed no such compound in pharmaceutical literature, it is presumed that this was a typographical error. This document provides detailed analytical methodologies for two similarly named drugs: Bilastine and Linagliptine.

This application note provides detailed protocols for the quantitative analysis of Bilastine and Linagliptine in bulk and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

## Bilastine: Quantitative Analysis

Bilastine is a second-generation antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.<sup>[1]</sup> Accurate and precise quantification is crucial for quality control and formulation development.

## High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the determination of Bilastine in pharmaceutical formulations.

This protocol outlines a simple and rapid RP-HPLC method for the quantification of Bilastine.

- Instrumentation:

- HPLC system with a UV-Vis detector (e.g., Shimadzu LC-2010CHT)[2]
- C18 column (250 mm x 4.6 mm, 5 µm particle size)[2]
- Data acquisition and processing software
- Reagents and Materials:
  - Bilastine reference standard
  - Methanol (HPLC grade)[2]
  - Acetonitrile (HPLC grade)[2]
  - Water (HPLC grade)
  - Pharmaceutical formulation containing Bilastine (e.g., tablets)
- Chromatographic Conditions:
  - Mobile Phase: Methanol:Acetonitrile (90:10 v/v)[2]
  - Flow Rate: 1.0 mL/min[2]
  - Column Temperature: Ambient
  - Detection Wavelength: 280 nm[2]
  - Injection Volume: 20 µL
  - Run Time: Approximately 10 minutes
- Preparation of Standard Stock Solution (100 µg/mL):
  - Accurately weigh 10 mg of Bilastine reference standard.[2]
  - Transfer to a 100 mL volumetric flask.
  - Dissolve in and dilute to volume with methanol.[2]

- Preparation of Working Standard Solutions (20-120 µg/mL):
  - Prepare a series of dilutions from the standard stock solution using the mobile phase to obtain concentrations of 20, 40, 60, 80, 100, and 120 µg/mL.[\[2\]](#)
- Preparation of Sample Solution:
  - Weigh and finely powder 20 tablets.
  - Accurately weigh a portion of the powder equivalent to 10 mg of Bilastine and transfer to a 100 mL volumetric flask.
  - Add approximately 70 mL of methanol and sonicate for 15 minutes.
  - Dilute to volume with methanol and mix well.
  - Filter the solution through a 0.45 µm syringe filter.
  - Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
- Procedure:
  - Inject the blank (mobile phase), followed by the working standard solutions and the sample solution into the HPLC system.
  - Record the chromatograms and measure the peak areas.
  - Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
  - Determine the concentration of Bilastine in the sample solution from the calibration curve.

This protocol provides an alternative RP-HPLC method with a different mobile phase composition.

- Chromatographic Conditions:

- Mobile Phase: Methanol:0.1% Orthophosphoric acid buffer (70:30 v/v)[3]
- Flow Rate: 0.8 mL/min[3]
- Detection Wavelength: 280 nm[3]
- Column: C18 (250 mm x 4.6 mm, 5 µm)[3]
- Preparation of Solutions:
  - Follow the same procedures as in Method 1, using the specified mobile phase for dilutions.

Parameter	Method 1	Method 2
Linearity Range	20-120 µg/mL[2]	5-30 µg/mL[3]
Correlation Coefficient (r <sup>2</sup> )	0.9997[2]	>0.999
Accuracy (% Recovery)	98.8 - 99.7%[2]	Not specified
Precision (%RSD)	< 2%[2]	< 2%[3]
Limit of Detection (LOD)	0.1352 µg/mL[2]	Not specified
Limit of Quantification (LOQ)	0.4098 µg/mL[2]	Not specified
Retention Time	3.484 min[2]	3.280 min[3]

## UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantification of Bilastine.

- Instrumentation:
  - UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800)[4]
  - Matched quartz cuvettes (1 cm path length)
- Reagents and Materials:

- Bilastine reference standard
- Methanol (AR grade)[4]
- 0.1M Sodium Hydroxide (NaOH)[4]
- Phosphate buffer (pH 2.0)[4]
- Distilled water[4]
- Pharmaceutical formulation containing Bilastine
- Methodology:
  - Selection of Solvent: Methanol, 0.1M NaOH, phosphate buffer (pH 2.0), and distilled water can be used as solvents.[4]
  - Determination of  $\lambda_{\text{max}}$ :
    - Prepare a dilute solution of Bilastine (e.g., 10  $\mu\text{g/mL}$ ) in the chosen solvent.
    - Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). The  $\lambda_{\text{max}}$  is typically around 281.60 nm.[4]
  - Preparation of Standard Stock Solution (1000  $\mu\text{g/mL}$ ):
    - Accurately weigh 25 mg of Bilastine reference standard and dissolve it in a 25 mL volumetric flask with methanol.[4]
  - Preparation of Working Standard Solutions (10-140  $\mu\text{g/mL}$ ):
    - Prepare a series of dilutions from the stock solution using the selected solvent to get concentrations in the range of 10-140  $\mu\text{g/mL}$ . [4]
  - Preparation of Sample Solution:
    - Weigh and powder 20 tablets.

- Transfer a quantity of powder equivalent to 10 mg of Bilastine to a 10 mL volumetric flask.<sup>[4]</sup>
- Dissolve in methanol, sonicate for 10 minutes, and filter.<sup>[4]</sup> Make up the volume with methanol.
- Dilute the filtered solution appropriately with the chosen solvent to bring the concentration within the linear range.
- Procedure:
  - Measure the absorbance of the blank, working standard solutions, and the sample solution at the  $\lambda_{\text{max}}$ .
  - Construct a calibration curve of absorbance versus concentration.
  - Determine the concentration of Bilastine in the sample from the calibration curve.

Parameter	Value
Linearity Range	10-140 $\mu\text{g/mL}$ <sup>[4]</sup>
Correlation Coefficient ( $r^2$ )	>0.999
Precision (%RSD)	< 2% <sup>[4]</sup>

## Linagliptin: Quantitative Analysis

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

## High-Performance Liquid Chromatography (HPLC)

- Instrumentation:
  - HPLC system with a UV detector
  - C18 column (e.g., Inertsil ODS, 250 x 4.6 mm, 5 $\mu\text{m}$ )<sup>[5]</sup>

- Reagents and Materials:
  - Linagliptin reference standard
  - Methanol (HPLC grade)[5]
  - Acetonitrile (HPLC grade)[5]
  - Potassium dihydrogen orthophosphate
  - Orthophosphoric acid
  - Water (HPLC grade)
  - Pharmaceutical formulation containing Linagliptin
- Chromatographic Conditions:
  - Mobile Phase: Methanol:Acetonitrile (30:70 v/v)[5]
  - Flow Rate: 1.0 mL/min[5]
  - Detection Wavelength: 225 nm[5]
  - Column Temperature: Ambient
  - Injection Volume: 20  $\mu$ L
- Preparation of Solutions:
  - Standard Stock Solution (1000  $\mu$ g/mL): Accurately weigh 100 mg of Linagliptin and dissolve in 100 mL of methanol.[5]
  - Working Standard Solutions: Prepare dilutions from the stock solution in the desired concentration range using the mobile phase.
  - Sample Solution: Prepare the sample solution as described for Bilastine, using a powder equivalent to the desired Linagliptin concentration and diluting with the mobile phase.

Parameter	Value
Linearity Range	2-12 µg/mL[6]
Correlation Coefficient (r <sup>2</sup> )	0.9996[6]
Limit of Detection (LOD)	0.07591 µg/mL[6]
Limit of Quantification (LOQ)	0.2300 µg/mL[6]
Retention Time	Approx. 3-5 min

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of Linagliptin, especially in biological matrices.

- Instrumentation:
  - UHPLC system coupled to a triple quadrupole mass spectrometer[7]
  - C18 column (e.g., Gemini C18, 100 mm x 4.6 mm, 3 µm)[7]
- Reagents and Materials:
  - Linagliptin reference standard
  - Linagliptin-d4 (internal standard)[7]
  - Methanol (LC-MS grade)[7]
  - Ammonium formate[7]
  - Human plasma
- Chromatographic and Mass Spectrometric Conditions:
  - Mobile Phase: 10 mM Ammonium formate:Methanol (20:80 v/v)[7]



- Flow Rate: 0.5 mL/min[7]
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
  - Linagliptin: m/z 473.3 → 420.1[7]
  - Linagliptin-d4 (IS): m/z 477.5 → 424.3[7]
- Sample Preparation (Liquid-Liquid Extraction):
  - To 300 µL of plasma, add the internal standard.
  - Perform liquid-liquid extraction using an appropriate organic solvent.
  - Evaporate the organic layer and reconstitute the residue in the mobile phase.

Parameter	Value
Linearity Range	50.3 to 12115.5 pg/mL[7]
Correlation Coefficient (r)	> 0.99[7]
Accuracy (% Bias)	86.7% to 95.6%[7]
Precision (%CV)	≤ 8.6%[7]
Recovery	> 71.0%[7]

## UV-Visible Spectrophotometry

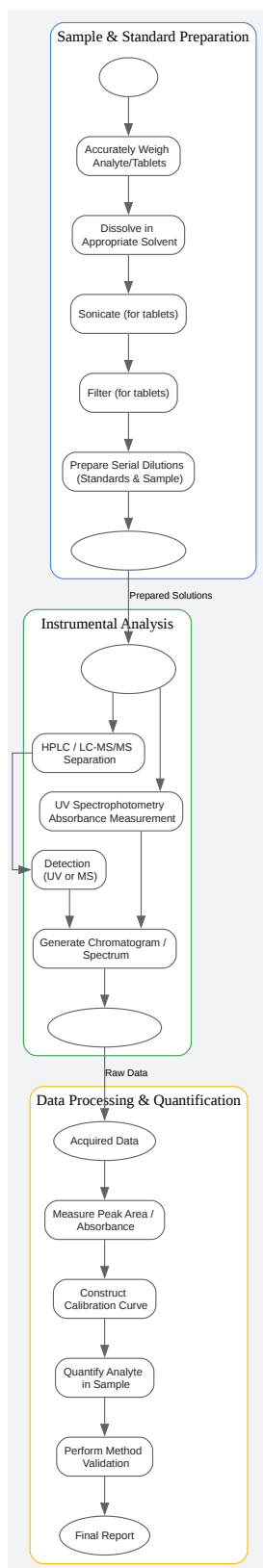
A straightforward UV spectrophotometric method can be used for the routine analysis of Linagliptin.

- Instrumentation:
  - UV-Visible Spectrophotometer
  - Matched quartz cuvettes

- Reagents and Materials:
  - Linagliptin reference standard
  - Acetonitrile[8] or Methanol[9]
  - Pharmaceutical formulation containing Linagliptin
- Methodology:
  - Solvent: Acetonitrile or Methanol can be used.[8][9]
  - $\lambda_{\text{max}}$  Determination: The  $\lambda_{\text{max}}$  of Linagliptin is approximately 295-296 nm.[8][9]
  - Preparation of Solutions:
    - Prepare a standard stock solution (e.g., 100  $\mu\text{g/mL}$ ) in the chosen solvent.[8]
    - Prepare working standard solutions in the linear range (e.g., 1-10  $\mu\text{g/mL}$ ).[8]
    - Prepare the sample solution as previously described, ensuring the final concentration is within the calibration range.
  - Procedure:
    - Measure the absorbance of the solutions at the  $\lambda_{\text{max}}$ .
    - Construct a calibration curve and determine the sample concentration.

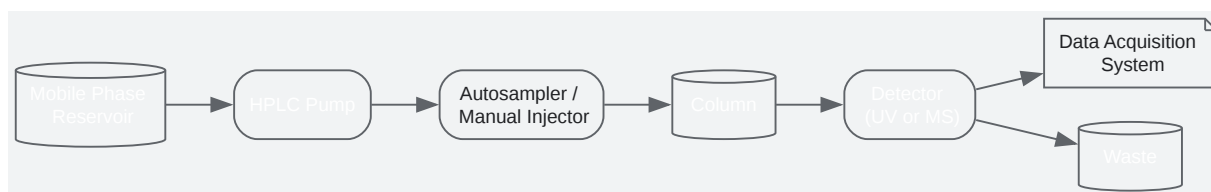
Parameter	Value
Linearity Range	1-10 $\mu\text{g/mL}$ [8]
Correlation Coefficient ( $r^2$ )	0.999[8]
Accuracy (% Recovery)	~100.4%[8]

## Visualizations



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Caption: General workflow for analytical method development.



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Caption: Schematic of a typical HPLC system.

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